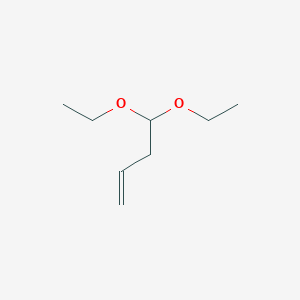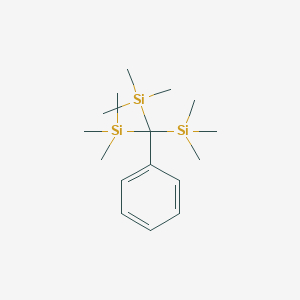
Silane, (phenylmethylidene)tris(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (phenylmethylidene)tris(trimethyl-) is a colorless liquid used in various scientific research applications. It is also known as phenylmethyltris(trimethylsilyloxy)silane or PMTMS. Silanes are a group of compounds that contain silicon and hydrogen atoms and are widely used in various fields, including material science, electronics, and pharmaceuticals. Silanes have unique properties that make them useful in many applications, and PMTMS is no exception.
Wirkmechanismus
PMTMS acts as a coupling agent by forming covalent bonds between the surfaces of two different materials. The trimethylsilyl groups on PMTMS react with the hydroxyl groups on the surface of the materials, forming a covalent bond. This covalent bond helps to improve the adhesion between the materials, making them more durable and resistant to wear and tear.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of PMTMS. However, it is known that PMTMS is not toxic to cells and has low cytotoxicity. PMTMS is also biocompatible, meaning that it does not cause an immune response when introduced into the body. This makes it suitable for use in medical applications, such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMTMS in lab experiments is its ability to form strong covalent bonds between different materials. This makes it useful in the fabrication of microfluidic devices and the synthesis of nanoparticles. PMTMS is also stable and easy to handle, making it a popular choice for researchers. However, PMTMS is not suitable for all applications, and its use may be limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of PMTMS in scientific research. One potential application is in the field of tissue engineering, where PMTMS could be used to create scaffolds for growing cells and tissues. PMTMS could also be used in the development of new drug delivery systems, where it could help to improve the targeting and efficiency of drugs. Additionally, PMTMS could be used in the fabrication of new materials with unique properties, such as self-healing materials or materials with enhanced durability.
Conclusion:
In conclusion, PMTMS is a versatile compound with many applications in scientific research. Its ability to form strong covalent bonds between different materials makes it useful in the fabrication of microfluidic devices and the synthesis of nanoparticles. PMTMS is also biocompatible and has low cytotoxicity, making it suitable for use in medical applications. While there are limitations to its use, such as its high cost and limited availability, the future directions for PMTMS in scientific research are promising, and it is likely to continue to be an important compound in many fields.
Synthesemethoden
The synthesis of PMTMS involves the reaction of phenylmethyltrichlorosilane with trimethylsilyl alcohol in the presence of a catalyst. The reaction produces PMTMS and HCl as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the product.
Wissenschaftliche Forschungsanwendungen
PMTMS is widely used in scientific research as a coupling agent, which is a substance that helps to bond two different materials together. PMTMS is used as a coupling agent in the fabrication of microfluidic devices, which are small devices used to manipulate fluids at a microscale level. PMTMS is also used in the synthesis of nanoparticles, which are used in various applications, including drug delivery and cancer therapy.
Eigenschaften
CAS-Nummer |
14595-76-7 |
|---|---|
Produktname |
Silane, (phenylmethylidene)tris(trimethyl- |
Molekularformel |
C16H32Si3 |
Molekulargewicht |
308.68 g/mol |
IUPAC-Name |
trimethyl-[phenyl-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32Si3/c1-17(2,3)16(18(4,5)6,19(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI-Schlüssel |
BJHODTDULBKACB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Andere CAS-Nummern |
14595-76-7 |
Synonyme |
Silane, (phenylmethylidene)tris(trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



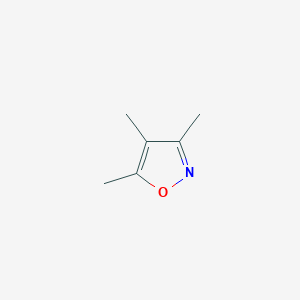
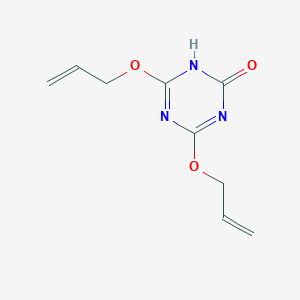
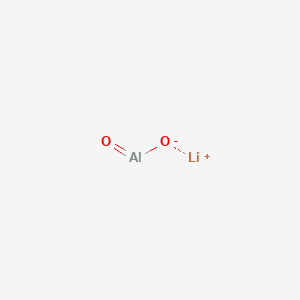
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
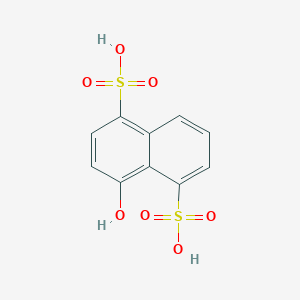
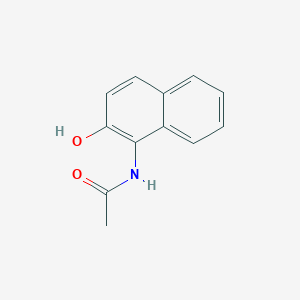
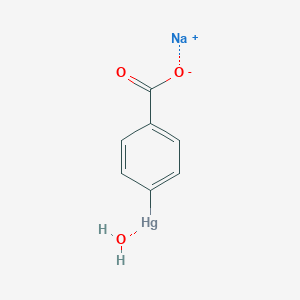

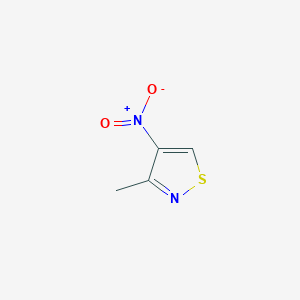
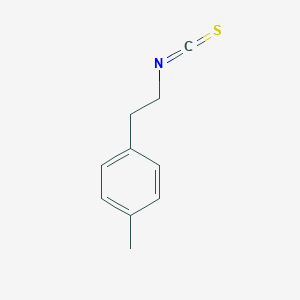
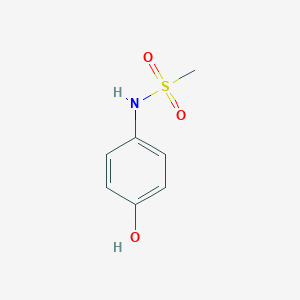
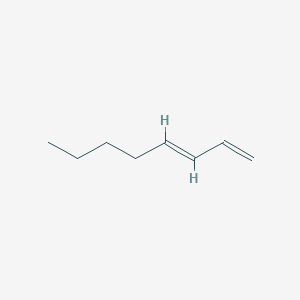
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
